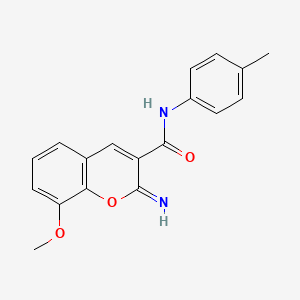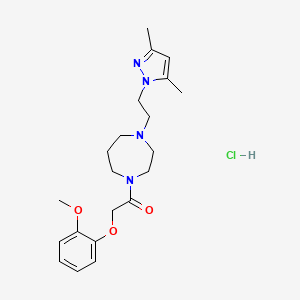
3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For this compound, the average mass is 457.892 Da and the monoisotopic mass is 457.154388 Da .科学的研究の応用
Metabolic Studies and Disposition
3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, due to its complex structure involving a piperazine moiety, has been studied for its metabolic pathways and disposition in biological systems. Compounds similar in structure have been observed to undergo extensive metabolism, primarily via oxidation, with significant elimination through fecal pathways. For instance, SB-649868, a novel orexin 1 and 2 receptor antagonist and structurally related compound, showed considerable fecal elimination (79%), while urinary excretion accounted for only 12% of total radioactivity. The compound and its metabolites, particularly an unusual hemiaminal metabolite (M98), were the principal circulating components in plasma extracts. This study provides insights into the metabolic fate of such compounds, which might be reflective of the behavior of this compound in biological systems (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Compounds with piperazine structures have also been utilized in imaging for diagnostic purposes, especially in identifying and targeting specific enzymes or receptors in pathological conditions. For example, [18F]DASA-23, a radiopharmaceutical compound structurally similar to this compound, was developed to measure pyruvate kinase M2 levels by positron emission tomography (PET). Pyruvate kinase M2 is significantly expressed in glioblastoma cells with minimal expression in the healthy brain, making it a crucial biomarker of cancer glycolytic re-programming. This agent has been evaluated in human healthy volunteers and subjects with low-grade and high-grade glioma, indicating its potential as a non-invasive delineation agent based on aberrantly expressed PKM2 (Patel et al., 2019).
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of these compounds is essential for their therapeutic application. Studies have shown that similar compounds exhibit high passive diffusion across the blood-brain barrier followed by rapid clearance. The biodistribution of such compounds often indicates significant accumulation in organs like the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance. These studies highlight the importance of dosage form and delivery method in the effective use of these compounds (Beinat et al., 2020).
特性
IUPAC Name |
3-chloro-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-6-3-5-16(15-17)20(26)23-9-4-14-29(27,28)25-12-10-24(11-13-25)19-8-2-1-7-18(19)22/h1-3,5-8,15H,4,9-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQZPOQUELTGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)
![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2646230.png)


![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)


![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)


![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)
